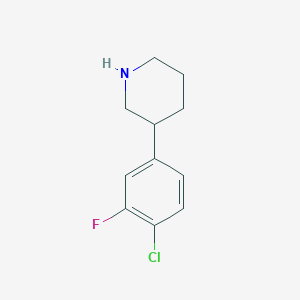

3-(4-Chloro-3-fluorophenyl)piperidine

描述

3-(4-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications. The molecular formula of 3-(4-Chloro-3-fluorophenyl)piperidine is C11H13ClFN, and it has a molecular weight of 213.68 g/mol .

属性

分子式 |

C11H13ClFN |

|---|---|

分子量 |

213.68 g/mol |

IUPAC 名称 |

3-(4-chloro-3-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13ClFN/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |

InChI 键 |

PBDIPVUKFVDURO-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CNC1)C2=CC(=C(C=C2)Cl)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-fluoroaniline with piperidine under appropriate reaction conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 3-(4-Chloro-3-fluorophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

化学反应分析

Types of Reactions

3-(4-Chloro-3-fluorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

3-(4-Chloro-3-fluorophenyl)piperidine is an organic compound with a piperidine ring substituted with a 4-chloro-3-fluorophenyl group. It has a molecular weight of approximately 215.67 g/mol, and the presence of chlorine and fluorine atoms significantly influences its chemical properties and biological activity.

Applications

- Medicinal Chemistry 3-(4-Chloro-3-fluorophenyl)piperidine is studied for its potential as a pharmacological agent. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to potential therapeutic applications. The unique combination of chlorine and fluorine enhances its binding affinity to biological targets, making it a candidate for drug development in areas such as neuropharmacology and oncology.

- Neuropharmacology: Research suggests that 3-(4-Chloro-3-fluorophenyl)piperidine may modulate neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

- Anti-Cancer Agent: Derivatives of piperidine, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, are being investigated in cancer therapy . These compounds can inhibit the survival of multiple myeloma, acute myeloid leukemia, and natural killer T-cell lymphoma blood cancer cell lines at selected concentrations .

Structural Similarity

Several compounds share structural similarities with 3-(4-Chloro-3-fluorophenyl)piperidine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)piperidine | Piperidine ring with a 3-chloro-4-fluorophenyl group | Different substitution pattern affecting properties |

| 3-Chloro-4-fluorophenylpiperazine | Piperazine ring instead of piperidine | Psychoactive properties due to piperazine structure |

| 4-(4-Chlorophenyl)-1-piperidinylmethanone | Contains a ketone functional group | Distinct reactivity due to carbonyl presence |

| N-(3-Chloro-4-fluorophenyl)-1-benzylsulfonylpiperidine | Sulfonamide group included | Enhanced solubility and bioavailability |

The unique substitution pattern of chlorine and fluorine on the phenyl ring imparts distinct chemical and biological properties to 3-(4-Chloro-3-fluorophenyl)piperidine compared to these similar compounds. Its specific reactivity profile makes it suitable for targeted applications in medicinal chemistry and research.

Research

作用机制

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards the target molecules .

相似化合物的比较

Similar Compounds

1-(3-Chloro-4-fluorophenyl)piperazine: Similar structure but with a piperazine ring instead of piperidine.

4-(4-Chloro-3-fluorophenyl)pyridine: Similar structure but with a pyridine ring.

3-(4-Chloro-3-fluorophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

3-(4-Chloro-3-fluorophenyl)piperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

3-(4-Chloro-3-fluorophenyl)piperidine is an organic compound with a piperidine ring substituted with a 4-chloro-3-fluorophenyl group. Its molecular formula is C_{12}H_{13}ClF, and it has a molecular weight of approximately 215.67 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical properties, including reactivity and biological activity. This compound has garnered interest in various fields, particularly pharmacology, due to its potential therapeutic applications.

Research indicates that 3-(4-Chloro-3-fluorophenyl)piperidine may act as an inhibitor or modulator of specific enzymes or receptors, impacting neurotransmitter systems and potentially providing benefits in treating psychiatric disorders and cancers. The unique combination of chlorine and fluorine enhances its binding affinity to biological targets, making it a candidate for drug development in neuropharmacology and oncology.

Biological Activity Overview

The biological activity of 3-(4-Chloro-3-fluorophenyl)piperidine has been explored through various studies, revealing its interactions with different molecular targets. Here are some key findings:

- Neuropharmacological Effects : It may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety disorders.

- Anticancer Potential : The compound shows promise as an anticancer agent by inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes related to cancer progression, contributing to its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to 3-(4-Chloro-3-fluorophenyl)piperidine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)piperidine | Piperidine ring with a 3-chloro-4-fluorophenyl group | Different substitution pattern affecting properties |

| 3-Chloro-4-fluorophenylpiperazine | Piperazine ring instead of piperidine | Psychoactive properties due to piperazine structure |

| 4-(4-Chlorophenyl)-1-piperidinylmethanone | Contains a ketone functional group | Distinct reactivity due to carbonyl presence |

| N-(3-Chloro-4-fluorophenyl)-1-benzylsulfonylpiperidine | Sulfonamide group included | Enhanced solubility and bioavailability |

The unique substitution pattern of chlorine and fluorine on the phenyl ring imparts distinct chemical and biological properties to 3-(4-Chloro-3-fluorophenyl)piperidine compared to these similar compounds. Its specific reactivity profile makes it suitable for targeted applications in medicinal chemistry and research.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that 3-(4-Chloro-3-fluorophenyl)piperidine exhibited cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in tumor cells .

- Neuropharmacological Studies : Animal models have shown that administration of this compound resulted in significant changes in behavior consistent with anxiolytic effects. These findings suggest potential applications in treating anxiety disorders.

Research Findings

Recent studies have focused on the synthesis and structure-activity relationship (SAR) of piperidine derivatives, including 3-(4-Chloro-3-fluorophenyl)piperidine. Key findings include:

- Enhanced Binding Affinity : The presence of halogen substituents (chlorine and fluorine) improves the binding affinity to target receptors, which is crucial for developing effective therapeutics .

- Metabolic Stability : Modifications to the piperidine structure have been shown to enhance metabolic stability while maintaining biological activity, indicating a promising direction for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。